N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide
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Overview
Description
N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide is a compound that features a 1,2,4-oxadiazole ring, which is known for its diverse applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various research fields.
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, such as the one , have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with their targets in a way that results in various biological activities . The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could contribute to its interaction with its targets.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability , which could potentially impact the bioavailability of the compound.
Result of Action
oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Action Environment
The stability of the 1,2,4-oxadiazole heterocycle suggests that it may be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxadiazole ring .
Scientific Research Applications
N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties
Material Science: The oxadiazole ring is used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its role as an enzyme inhibitor and its potential therapeutic applications in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern and the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]anilino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-21-18(26-23-13)11-15-9-5-6-10-16(15)22-17(24)12-20-19(25)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCGHXKCBLAHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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